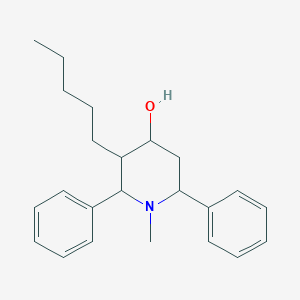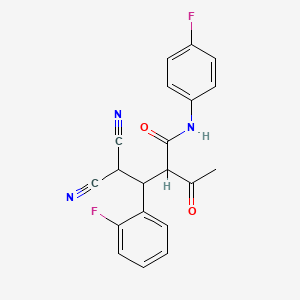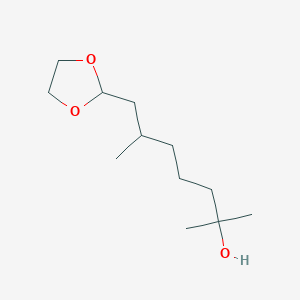![molecular formula C15H10F2N2O5 B5172336 methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)
methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate, also known as DFN-5, is a chemical compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolism pathway, which is required for the synthesis of nucleotides and DNA. Inhibition of DHFR leads to the depletion of intracellular folate levels, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has also been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits potent antitumor activity and low toxicity, making it a promising candidate for further drug development. However, there are also limitations to using methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate. One potential avenue is the design and synthesis of novel analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate and its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate in humans and to determine its potential as a therapeutic agent for the treatment of cancer.
Synthesemethoden
Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate can be synthesized through a multi-step process, starting with the reaction of 3,4-difluoroaniline with ethyl 3-oxobutanoate to form 3-{[(3,4-difluorophenyl)amino]carbonyl}-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid ethyl ester. This intermediate is then reacted with nitric acid and sulfuric acid to yield methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has been investigated for its potential applications in medicinal chemistry, particularly as a scaffold for the design and synthesis of novel drugs. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-10-2-3-12(16)13(17)7-10/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVUQJRBZYBKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5172292.png)
![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5172299.png)
![3-(4-fluorophenyl)-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5172303.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)


![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)